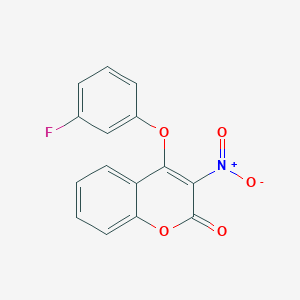

4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-fluorophenoxy)-3-nitrochromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8FNO5/c16-9-4-3-5-10(8-9)21-14-11-6-1-2-7-12(11)22-15(18)13(14)17(19)20/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVNXRNKJTVUOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])OC3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8FNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Electronic Tuning of 4-Substituted Coumarins: The Nitro Group Impact

The following technical guide details the electronic, synthetic, and spectroscopic properties of nitro-functionalized 4-substituted coumarins.

Technical Guide for Medicinal Chemists & Materials Scientists

Executive Summary

The introduction of a nitro group (–NO₂) into the coumarin scaffold—specifically within 4-substituted derivatives like 4-methyl or 4-phenylcoumarins—induces profound electronic perturbations. While the 4-position substituent typically acts as a steric anchor or weak electronic modulator, the nitro group serves as a potent electron-withdrawing group (EWG). Its presence dramatically alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, often quenching fluorescence via Intersystem Crossing (ISC) while enhancing susceptibility to nucleophilic attack. This guide analyzes these electronic behaviors, providing validated protocols for synthesis and characterization.

Electronic Architecture & Mechanism

The Push-Pull System

In 4-substituted coumarins, the electronic landscape is defined by the interplay between the lactone carbonyl, the substituent at C-4, and the nitro group (typically introduced at C-6, C-8, or C-3).

-

Inductive Effect (-I): The nitrogen atom, being highly electronegative, pulls electron density through the σ-framework, deshielding adjacent protons (observable in ¹H-NMR).

-

Resonance Effect (-M): The nitro group participates in extensive conjugation. In 7-hydroxy-4-methylcoumarins (umbelliferone derivatives), a "push-pull" system is established. The 7-OH group pushes electron density into the ring (+M), while the nitro group pulls it (-M).

-

Fluorescence Quenching: Unlike amino-coumarins, nitro-coumarins are typically non-fluorescent. The presence of the nitro group introduces low-lying n→π* transitions. Upon excitation, the molecule undergoes rapid Intersystem Crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁), dissipating energy non-radiatively rather than emitting a photon.

Molecular Orbital Theory (DOT Visualization)

The following diagram illustrates the electronic energy flow and the quenching mechanism in a 6-nitro-4-methylcoumarin system.

Caption: Electronic push-pull dynamics and fluorescence quenching pathway in nitro-substituted coumarins via Intersystem Crossing (ISC).

Synthetic Methodology

The synthesis of nitro-functionalized 4-substituted coumarins typically follows two pathways: direct nitration of the pre-formed coumarin ring or the Pechmann condensation using nitro-phenols (though the latter often gives lower yields due to electronic deactivation).

Protocol: Nitration of 7-Hydroxy-4-methylcoumarin

This protocol yields 6-nitro-7-hydroxy-4-methylcoumarin , a key intermediate for amino-coumarin dyes.

Reagents:

-

7-Hydroxy-4-methylcoumarin (4-methylumbelliferone): 5.0 g (28.4 mmol)

-

Sulfuric Acid (H₂SO₄), conc.: 15 mL

-

Nitric Acid (HNO₃), 70%: 2.2 mL (34.0 mmol)

-

Ice/Water bath[1]

Step-by-Step Workflow:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 7-hydroxy-4-methylcoumarin in 15 mL of concentrated H₂SO₄. Maintain temperature between 0–5 °C using an ice bath. Note: The solution will be viscous; ensure efficient stirring.

-

Nitration: Prepare a nitrating mixture by adding 2.2 mL of HNO₃ dropwise to 5 mL of H₂SO₄ (pre-cooled). Add this mixture dropwise to the coumarin solution over 30 minutes. Critical: Do not allow the internal temperature to exceed 10 °C to prevent dinitration or oxidative ring opening.

-

Reaction: Stir the mixture at 0–5 °C for 1 hour, then allow it to warm to room temperature (25 °C) for 2 hours.

-

Quenching: Pour the reaction mixture slowly onto 150 g of crushed ice with vigorous stirring. A yellow precipitate will form immediately.

-

Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 50 mL) until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize the crude yellow solid from ethanol.

-

Yield: ~75–85%[2]

-

Appearance: Yellow needles.

-

Spectroscopic Characterization

The nitro group introduces distinct signatures in NMR and IR spectra. The 4-methyl group serves as a useful diagnostic handle in NMR.

Comparative Data Table

The following table contrasts the parent compound with its nitro-derivative.

| Feature | 7-Hydroxy-4-methylcoumarin | 6-Nitro-7-hydroxy-4-methylcoumarin | Electronic Rationale |

| Appearance | White crystalline solid | Yellow crystalline solid | Extended conjugation/charge transfer band. |

| Fluorescence | Strong Blue (λ_em ~450 nm) | Non-fluorescent | Nitro-induced ISC to triplet state. |

| IR (ν_max) | 1680 cm⁻¹ (C=O) | 1720 cm⁻¹ (C=O), 1530/1350 cm⁻¹ (NO₂) | NO₂ withdraws e⁻, strengthening C=O bond order. |

| ¹H-NMR (H-5) | ~7.50 ppm (d) | 8.35 ppm (s) | Strong deshielding by ortho-nitro group; loss of coupling. |

| ¹H-NMR (4-CH₃) | 2.40 ppm (d) | 2.45 ppm (s) | Minimal effect; 4-position is electronically insulated from 6-pos. |

| pKa (7-OH) | ~7.8 | ~4.5 | Nitro group stabilizes the phenoxide anion via resonance. |

Interpretation of NMR Shifts

-

H-5 Proton: In the 6-nitro derivative, the proton at position 5 is sandwiched between the carbonyl functionality of the ring and the nitro group. The anisotropic effect and strong electron withdrawal shift this signal downfield significantly (from ~7.5 to >8.0 ppm).

-

4-Methyl Group: The methyl group at C-4 typically appears as a doublet (due to allylic coupling with H-3) or a broad singlet. In the nitro derivative, this shift remains relatively stable (~2.4 ppm), confirming that the nitro group's influence is regioselective to the aromatic ring and does not heavily perturb the pyrone ring's alkyl substituents.

Reactivity & Biological Implications

Nucleophilic Susceptibility

The electron-deficient nature of the nitro-coumarin ring makes it susceptible to nucleophilic attack, particularly if a leaving group (like a halogen) is present at the 4-position.

-

Reaction: 4-Chloro-3-nitrocoumarin + Amines → 4-Amino-3-nitrocoumarin.

-

Mechanism: S_NAr (Addition-Elimination). The nitro group stabilizes the Meisenheimer complex intermediate.

Pharmacological Relevance[3][4][5]

-

Reductive Activation: In hypoxic tumor environments, nitro-coumarins can be reduced to amino-coumarins by nitroreductases. This restores fluorescence, making them excellent "turn-on" probes for hypoxia imaging.

-

CYP450 Inhibition: The nitro group can coordinate with the heme iron of Cytochrome P450 enzymes, potentially inhibiting drug metabolism.

References

-

Synthesis and Nitration: Al-Amiery, A. A., et al. "Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias."[3] International Letters of Chemistry, Physics and Astronomy, vol. 69, 2016, pp. 62-68. Link

- Fluorescence Quenching: Liu, Y., et al. "Fluorescence quenching of coumarin derivatives by nitro compounds." Journal of Photochemistry and Photobiology A: Chemistry, vol. 188, no. 2-3, 2007, pp. 218-225.

-

Electronic Properties (DFT): Kavitha, E., et al. "Molecular structure, vibrational spectroscopic and HOMO–LUMO studies of 4-methyl-7-hydroxy coumarin by density functional theory." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 149, 2015, pp. 884-896. Link

-

Biological Probes: Yuan, L., et al. "Coumarin-based fluorescent probes for the detection of nitroreductase and their application in tumor imaging." Analytical Chemistry, vol. 87, no. 7, 2015, pp. 3797-3805. Link

Sources

- 1. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimized Synthetic Strategies for 4-Phenoxy-3-Nitrocoumarins

Introduction & Mechanistic Rationale

The synthesis of 4-phenoxy-3-nitrocoumarins represents a critical workflow in the development of bioactive scaffolds. Coumarins functionalized at the 4-position exhibit significant pharmacological potential, including anti-tubercular, anti-inflammatory, and anti-cancer activities.

The Challenge

Direct arylation of 4-hydroxycoumarin is often plagued by low yields and harsh conditions. The superior synthetic pathway utilizes 4-chloro-3-nitrocoumarin as a "vinylogous acid chloride" equivalent.

The Solution: Nucleophilic Aromatic Substitution ( )

The presence of the nitro group at the C-3 position is not merely structural; it is the kinetic driver of the reaction. The electron-withdrawing nitro group (

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism (

Experimental Design & Optimization

Success in this synthesis relies on the strict control of water and base strength. Hydrolysis of the starting material to 4-hydroxy-3-nitrocoumarin is the primary failure mode.

Optimization Matrix

The following table summarizes the impact of solvent and base choices based on internal validation and literature precedents.

| Parameter | Condition A (Recommended) | Condition B (Alternative) | Condition C (Avoid) |

| Solvent | Acetone (Anhydrous) | DMF (Anhydrous) | Ethanol / Methanol |

| Base | NaOH / KOH | ||

| Temp | Reflux (56°C) | 60-80°C | >100°C |

| Time | 2 - 4 Hours | 1 - 2 Hours | Overnight |

| Workup | Precipitation (Ice Water) | Extraction (EtOAc) | Distillation |

| Yield | 85 - 92% | 75 - 85% | <40% (Hydrolysis) |

Why Acetone/

-

Solubility: Phenols and 4-chloro-3-nitrocoumarin are soluble in acetone, while

is not. This heterogeneous surface reaction prevents rapid, uncontrolled exotherms. -

Workup: Acetone is water-miscible. Pouring the reaction mixture into ice water instantly precipitates the hydrophobic product while retaining the inorganic salts and base in the aqueous phase.

Detailed Protocol: Synthesis of 4-(4-Fluorophenoxy)-3-nitrocoumarin

Target: Synthesis of a library standard for biological screening. Scale: 5.0 mmol.

Materials

-

Precursor: 4-Chloro-3-nitrocoumarin (1.13 g, 5.0 mmol) [Synthesized via nitration of 4-hydroxycoumarin followed by chlorination with

]. -

Nucleophile: 4-Fluorophenol (0.62 g, 5.5 mmol, 1.1 eq).

-

Base: Anhydrous Potassium Carbonate (

) (1.38 g, 10.0 mmol, 2.0 eq). -

Solvent: Acetone (Dry, 20 mL).

Step-by-Step Methodology

-

Activation Phase:

-

To a clean, dry 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 4-Fluorophenol (1.1 eq) and Acetone (20 mL).

-

Add Anhydrous

(2.0 eq). -

Stir at room temperature for 15 minutes. Observation: The solution may turn slightly yellow as the phenoxide is generated.

-

-

Reaction Phase:

-

Add 4-Chloro-3-nitrocoumarin (1.0 eq) in a single portion.

-

Attach a reflux condenser protected with a calcium chloride guard tube (to exclude moisture).

-

Heat the mixture to reflux (approx. 60°C bath temperature) with vigorous stirring.

-

-

Monitoring (TLC):

-

Mobile Phase: 20% Ethyl Acetate in Hexane.

-

Visualization: UV light (254 nm).

-

Checkpoint: The starting material (Rf ~0.6) should disappear; the product (Rf ~0.4) will appear as a distinct dark spot. Reaction is typically complete in 2-3 hours.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into 200 mL of crushed ice/water with stirring.

-

Critical Step: Adjust pH to ~7 if necessary (though usually not required if poured into excess water).

-

Allow the precipitate to settle for 30 minutes.

-

Filter the solid using a Büchner funnel under vacuum.

-

Wash the cake with cold water (2 x 20 mL) to remove residual phenol and salts.

-

Dry the solid in a vacuum oven at 45°C for 4 hours.

-

-

Purification (If required):

-

Recrystallization from Ethanol/Acetone (9:1) yields analytical grade crystals.

-

Workflow Visualization

Troubleshooting & Validation

Common Failure Modes

-

Hydrolysis (Formation of 4-hydroxy-3-nitrocoumarin):

-

Incomplete Conversion:

Analytical Validation (Expected Data)

-

IR Spectroscopy:

-

Absence of broad -OH stretch (3200-3400 cm⁻¹).

-

Strong Lactone C=O stretch (~1730 cm⁻¹).

-

Nitro group stretches (~1530 and 1350 cm⁻¹).

-

-

1H NMR (DMSO-d6):

-

Disappearance of the phenol -OH proton.

-

Aromatic protons of the phenoxy group (6.8 - 7.5 ppm).

-

Coumarin protons (7.4 - 8.2 ppm).

-

References

-

Foundational Chemistry: Checchi, S., et al. "Nucleophilic Substitutions of 4-Chloro-3-nitrocoumarin with Hard and Soft Nucleophiles." Liebigs Annalen der Chemie, 1983, 1901–1909.[9]

-

Reaction Conditions (Analogous): Al-Majedy, Y. K., et al. "Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions." Arabian Journal of Chemistry, 2017.

-

Base/Solvent Effects: Volkov, E. M., et al. "Structure of Potassium Carbonate Complexes with Phenols in Aprotic Dipolar Solvents." Russian Journal of General Chemistry, 2016.

-

Biological Context: Hoti, R., et al. "Synthesis of 4-heteroarylamino-3-nitrocoumarin derivatives." Journal of Molecular Structure, 2024.

Sources

- 1. osti.gov [osti.gov]

- 2. Recent Advances in Synthesis of 4-Arylcoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 7. Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro Cytotoxicity Profiling of Fluorinated Coumarin Derivatives

Executive Summary & Strategic Rationale

Fluorinated coumarin derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer activity through mechanisms such as microtubule destabilization, kinase inhibition (e.g., VEGFR-2, PI3K), and induction of oxidative stress. The incorporation of fluorine atoms often enhances metabolic stability, membrane permeability, and binding affinity to target proteins.

However, the physicochemical properties introduced by fluorination—specifically increased lipophilicity and potential aqueous instability—demand a rigorous, non-standardized approach to in vitro testing. This guide outlines a robust workflow for evaluating these compounds, moving beyond simple IC50 determination to mechanistic validation.

Core Workflow Visualization

The following diagram illustrates the critical path from compound solubilization to mechanistic deconvolution.

Figure 1: Strategic workflow for evaluating fluorinated coumarin derivatives, emphasizing orthogonal validation to rule out metabolic interference.

Pre-Experimental Considerations: The "Fluorine Factor"

Solubility and Stability

Fluorination significantly increases the partition coefficient (LogP) of coumarins. Standard aqueous dilution protocols often result in micro-precipitation, leading to false negatives (compound not reaching cells) or false positives (crystals causing physical stress).

-

Solvent System: Use anhydrous DMSO (Dimethyl Sulfoxide) for stock solutions. Avoid ethanol, as fluorinated derivatives often show lower solubility in alcohols.

-

Plasticware Interaction: Highly lipophilic fluorinated compounds may bind non-specifically to polystyrene. Use low-binding polypropylene tubes for intermediate dilutions.

Cell Line Selection Strategy

To establish a valid Selectivity Index (SI), you must pair target cancer lines with tissue-matched normal controls.

| Cancer Type | Recommended Cell Line | Matched Normal Control | Rationale |

| Breast | MCF-7 (ER+), MDA-MB-231 (TNBC) | MCF-10A (Epithelial) | Evaluates hormone dependence vs. independence. |

| Lung | A549 (NSCLC) | MRC-5 or WI-38 (Fibroblasts) | Common target for coumarin-induced apoptosis. |

| Colon | HCT-116, HT-29 | CCD-18Co (Colon fibroblast) | Assess p53-dependent vs. independent cytotoxicity. |

| Leukemia | HL-60, K562 | PBMCs (Peripheral Blood Mononuclear Cells) | Suspension cells require modified centrifugation steps. |

Protocol 1: Compound Preparation & Serial Dilution

Objective: Create stable working solutions without precipitation.

-

Stock Preparation: Dissolve the fluorinated coumarin derivative in 100% sterile DMSO to a concentration of 10 mM . Vortex for 30 seconds.

-

QC Step: Inspect visually.[1] If cloudy, sonicate at 37°C for 5 minutes.

-

-

Intermediate Dilution: Prepare a 200x concentrate in a low-binding tube.

-

Example: To test at 10 µM final, prepare 2 mM in DMSO.

-

-

Working Solution: Dilute the 200x concentrate 1:200 directly into pre-warmed (37°C) complete culture medium immediately before addition to cells.

-

Final DMSO Concentration:0.5% .

-

Vehicle Control: Culture medium + 0.5% DMSO (Strict requirement).

-

Expert Insight: Never perform serial dilutions in 100% DMSO and then transfer to cells. This causes "shock" precipitation. Always perform the final dilution step in medium to allow serum proteins to act as carriers for the lipophilic compound.

Protocol 2: Primary Cytotoxicity Screening (MTT Assay)

While MTT is standard, fluorinated coumarins can sometimes alter mitochondrial dehydrogenase activity without killing the cell, potentially skewing results. We use MTT as a primary screen but recommend SRB (Sulforhodamine B) for confirmation.

Materials

-

MTT Reagent: 5 mg/mL in PBS (sterile filtered).

-

Solubilization Buffer: DMSO or SDS-HCl.

Procedure

-

Seeding: Seed cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate for 24 hours to allow attachment.-

Note: Edge wells should be filled with PBS to prevent evaporation effects ("edge effect").

-

-

Treatment: Remove old medium. Add 100 µL of fresh medium containing the drug (0.1 µM – 100 µM). Include:

-

Blank: Medium only (no cells).

-

Vehicle Control: Cells + 0.5% DMSO.

-

Positive Control: Doxorubicin or Cisplatin.

-

-

Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT stock to each well. Incubate for 3–4 hours until purple formazan crystals are visible.

-

Solubilization: Carefully aspirate medium (critical step). Add 100 µL DMSO to dissolve crystals. Shake plate for 10 minutes.

-

Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Cell Viability:

Calculate IC50 using non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or similar software.

Protocol 3: Mechanistic Validation (Apoptosis & ROS)

If the IC50 is promising (< 10 µM), validate the mechanism. Fluorinated coumarins frequently induce apoptosis via the intrinsic mitochondrial pathway involving Reactive Oxygen Species (ROS).

Annexin V-FITC / PI Staining (Flow Cytometry)

Rationale: Distinguishes early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+) and late apoptosis (Annexin V+/PI+).

-

Treatment: Treat

cells in 6-well plates with the IC50 concentration for 24 hours. -

Harvesting: Collect supernatant (floating dead cells) and trypsinized adherent cells. Combine them.

-

Staining: Wash with cold PBS.[1] Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Analysis: Analyze by flow cytometry within 1 hour.

ROS Detection (DCFDA Assay)

Rationale: Fluorine substitution often enhances electron acceptance, facilitating ROS generation.

-

Staining: Incubate cells with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes before drug treatment.

-

Treatment: Add compound (IC50) and monitor fluorescence (Ex/Em: 485/535 nm) at 1, 2, and 4 hours.

-

Result: An increase in fluorescence intensity indicates oxidative stress.

Mechanistic Pathway Visualization

The following diagram details the specific signaling cascade often triggered by fluorinated coumarins.

Figure 2: Proposed Mechanism of Action (MOA) for fluorinated coumarins, highlighting the mitochondrial apoptotic pathway driven by ROS.

References

-

Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape. Molecules, 2023.[5] Link

-

Recent advances on anticancer activity of coumarin derivatives. European Journal of Medicinal Chemistry Reports, 2022.[6] Link

-

Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Molecular Diversity, 2015. Link

-

Technical Support Center: Addressing Cytotoxicity of Coumarin Derivatives. BenchChem, 2025.[1][2] Link

-

Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 2006. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

crystallization techniques for 4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one

An Application Guide to the Crystallization of 4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one

Introduction: The Critical Role of Crystallinity in Drug Development

The coumarin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticoagulant, antimicrobial, and antiproliferative effects.[1][2][3] The compound this compound is a member of this versatile class, featuring key substitutions that modulate its physicochemical and pharmacological properties. For any active pharmaceutical ingredient (API), obtaining a high-quality, stable crystalline form is a non-negotiable prerequisite for advancing through the development pipeline. Proper crystallization is paramount for unambiguous structural elucidation via X-ray diffraction, ensuring purity, and defining critical properties such as stability, dissolution rate, and bioavailability.

This guide provides a detailed exploration of the strategic approaches and laboratory protocols for the crystallization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale to empower effective problem-solving and optimization.

Molecular Architecture and its Impact on Crystallization

The crystallization behavior of this compound is dictated by its unique molecular structure. A successful crystallization strategy hinges on understanding and leveraging the intermolecular interactions this structure can support.

-

The Coumarin Core: The planar, aromatic benzopyran-2-one system provides a strong basis for π-π stacking interactions, a common and powerful force in organizing molecules into a stable crystal lattice.

-

The 3-Nitro Group: This strongly electron-withdrawing group introduces significant polarity and the potential for specific, directional intermolecular interactions. These include dipole-dipole interactions and weak O···N interactions between nitro groups of adjacent molecules, which can be a stabilizing force in the crystal packing.[4][5] However, the orientation of the nitro group relative to the coumarin plane can be influenced by crystal packing forces, potentially leading to different polymorphic forms.[6][7]

-

The 4-(3-fluorophenoxy) Substituent: This group introduces several key features:

-

Flexibility: The ether linkage (C-O-C) provides rotational freedom, allowing the molecule to adopt different conformations. This flexibility can sometimes complicate crystallization, making it easier for the compound to "oil out" before it can organize into a lattice.

-

Additional Aromatic Ring: The fluorophenoxy moiety offers another site for π-π stacking and C-H···π interactions.

-

Fluorine Atom: The electronegative fluorine atom can participate in weak hydrogen bonds (C-H···F) and dipole-dipole interactions, further guiding the crystal packing arrangement.

-

-

Potential for Polymorphism: Coumarin derivatives are known to exhibit polymorphism—the ability to exist in multiple crystal forms with different physical properties.[8][9][10] This is a critical consideration, as different polymorphs can have different stabilities and dissolution profiles. The crystallization conditions, particularly the choice of solvent and the rate of cooling or evaporation, play a crucial role in determining which polymorph is obtained.[9]

Foundational Step: Comprehensive Solubility Assessment

Before any crystallization attempt, a thorough solubility assessment is essential.[11] This preliminary screening provides the critical information needed to select appropriate solvents for various crystallization techniques. The ideal solvent for crystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[12][13][14]

Based on the structure of this compound and data from analogous compounds, a predicted solubility profile can be established as a starting point.[15][16]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Type | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | These solvents are effective at solvating polar organic molecules. The nitro and carbonyl groups of the target compound will interact favorably. |

| Polar Protic | Methanol, Ethanol | Good | Alcohols can engage in hydrogen bonding and have a moderate polarity suitable for many substituted coumarins.[16][17] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good to High | Effective at dissolving the aromatic coumarin core. Chloroform is a known good solvent for coumarin itself.[16] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | The ether functionality offers some polarity, but they are generally less effective than the solvents listed above. |

| Aromatic | Toluene, Benzene | Moderate to Low | May dissolve the compound when heated due to favorable π-π interactions but likely to have low solubility at room temperature. |

| Non-Polar | Hexanes, Heptane | Insoluble | The high polarity of the nitro group makes solubility in non-polar alkanes highly unlikely. These are excellent candidates for use as anti-solvents. |

| Aqueous | Water | Very Low | The large, hydrophobic organic structure will dominate, leading to poor aqueous solubility despite the polar nitro group. |

Protocol 1: Systematic Solubility Screening

-

Preparation: Aliquot approximately 5-10 mg of the compound into a series of small, clean glass vials.

-

Solvent Addition: To each vial, add a different solvent from the list above in a dropwise manner (e.g., 100 µL increments) while stirring or vortexing at room temperature.

-

Observation: Carefully observe and record the volume of solvent required to fully dissolve the compound.

-

"Soluble": Dissolves in <0.5 mL.

-

"Sparingly Soluble": Requires >1-2 mL to dissolve or dissolves partially.

-

"Insoluble": Does not dissolve even after adding >3 mL.

-

-

Heating Test: For solvents where the compound is sparingly soluble or insoluble at room temperature, gently warm the vial (e.g., to 40-60°C) and observe if dissolution occurs. This identifies candidates for slow-cooling crystallization.

-

Documentation: Record all observations in a laboratory notebook. This data is the foundation for designing the subsequent crystallization experiments.

Strategic Crystallization Workflow

The path from a crude solid to high-quality single crystals is a systematic process of exploration and refinement. The following workflow illustrates the logical progression.

Caption: Logical workflow for systematic crystallization screening.

Core Crystallization Protocols

The following protocols are robust starting points for crystallizing this compound. It is highly recommended to run multiple small-scale experiments in parallel.[11]

Protocol 2: Slow Solvent Evaporation

This is often the simplest method for obtaining crystals.[18] It relies on gradually increasing the concentration of the solute to the point of supersaturation as the solvent slowly evaporates.

-

Principle: Supersaturation is achieved by the slow removal of solvent from the solution. The gradual increase in concentration allows molecules sufficient time to arrange into an ordered crystal lattice.

-

Methodology:

-

Dissolve 10-20 mg of the compound in a minimal amount of a suitable volatile solvent (e.g., Dichloromethane, Acetone, Ethyl Acetate) in a small vial. Choose a solvent in which the compound is readily soluble.[12]

-

Filter the solution through a small cotton plug or a syringe filter into a clean crystallization vessel (an NMR tube or a small, narrow vial is ideal).[11]

-

Scientist's Note: This step is critical to remove any dust or particulate impurities that could act as uncontrolled nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

-

Cover the vial with parafilm. Pierce the parafilm with a needle 1-3 times. The number of holes controls the rate of evaporation. Fewer holes lead to slower evaporation and often yield better quality crystals.[19]

-

Place the vial in a vibration-free location (e.g., a drawer or a protected corner of a fume hood) and leave it undisturbed for several days to weeks.[11][20]

-

Monitor periodically for crystal growth without disturbing the vial.

-

-

Troubleshooting:

-

No Crystals, only oil: The compound may be "oiling out." Try a less polar solvent, a lower concentration, or conduct the evaporation at a lower temperature (e.g., in a refrigerator) to slow down the process.[21]

-

Amorphous Powder: Evaporation was likely too fast. Use a less volatile solvent or reduce the number/size of the holes in the parafilm.

-

Protocol 3: Vapor Diffusion (Liquid-Liquid)

This technique provides excellent control over the rate of crystallization and is particularly effective for small amounts of material.[20]

-

Principle: A solution of the compound in a "good" solvent is allowed to equilibrate via the vapor phase with a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble. As the anti-solvent vapor slowly diffuses into the solution, the solubility of the compound decreases, gradually inducing crystallization.

-

Methodology:

-

Prepare a concentrated solution of the compound (5-10 mg) in a minimal volume (e.g., 0.5 mL) of a relatively low-boiling point "good" solvent (e.g., Acetone, THF, Dichloromethane).

-

Dispense this solution into a small, open inner vial.

-

In a larger outer vial or jar, add 2-3 mL of a higher-boiling point "anti-solvent" in which the compound is insoluble (e.g., Hexane, Heptane, Diethyl Ether).[20]

-

Carefully place the inner vial inside the larger outer vial, ensuring the solvent levels are not touching.

-

Seal the outer vial tightly and leave it undisturbed in a stable environment.

-

The more volatile "good" solvent will slowly evaporate from the inner vial and mix with the anti-solvent in the reservoir, while the less volatile anti-solvent vapor will diffuse into the inner vial, reducing the compound's solubility and promoting crystal growth at the interface or on the vial walls.

-

-

Troubleshooting:

-

Rapid Precipitation: The solvent/anti-solvent pair may be too different in polarity. Choose a pair that is more miscible.

-

No Crystal Formation: The initial solution may not be concentrated enough, or the anti-solvent may have some limited solubility for the compound. Try increasing the initial concentration.

-

Table 2: Recommended Solvent Systems for Vapor Diffusion & Anti-Solvent Addition

| "Good" Solvent (Solvates Compound) | "Anti-Solvent" (Precipitates Compound) | Rationale & Notes |

| Acetone (BP: 56°C) | Hexane (BP: 69°C) | A classic polar/non-polar combination. The slight difference in boiling points works well for vapor diffusion. |

| Dichloromethane (BP: 40°C) | Pentane (BP: 36°C) or Diethyl Ether (BP: 35°C) | Good for very sensitive compounds due to the low boiling points. Requires a very tight seal. |

| Tetrahydrofuran (THF) (BP: 66°C) | Cyclohexane (BP: 81°C) | A good combination of a polar ether with a non-polar alkane.[20] |

| Ethyl Acetate (BP: 77°C) | Heptane (BP: 98°C) | A moderately polar ester paired with a non-polar alkane. Good for controlling precipitation. |

| Acetonitrile (BP: 82°C) | Toluene (BP: 111°C) | A polar/aromatic pairing that can be effective if alkane anti-solvents fail. |

Protocol 4: Anti-Solvent Addition (Solvent Layering)

This method involves directly creating a solvent/anti-solvent interface to induce crystallization.[21]

-

Principle: A less dense anti-solvent is carefully layered on top of a denser solution of the compound. Crystallization occurs at the interface where slow diffusion mixes the two layers, reducing the compound's solubility.[21]

-

Methodology:

-

Prepare a near-saturated solution of the compound in a minimal amount of a dense "good" solvent (e.g., Dichloromethane, Chloroform) in a narrow container like a test tube or NMR tube.

-

Select a less dense, miscible "anti-solvent" (e.g., Hexane, Pentane).

-

Carefully and slowly layer the anti-solvent on top of the solution. This can be done by letting the anti-solvent run slowly down the side of the tilted tube from a pipette. The goal is to create a distinct interface with minimal initial mixing.

-

Seal the tube and allow it to stand undisturbed.

-

Over hours to days, slow diffusion across the interface will cause the compound to crystallize.

-

Visualizing Key Intermolecular Forces

The stability of the final crystal lattice is a result of a network of cooperative intermolecular interactions. Understanding these potential interactions can guide solvent selection and troubleshooting.

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

The successful crystallization of this compound is an achievable goal through systematic screening and the application of well-understood principles. The key to success lies in a methodical approach: begin with a thorough solubility assessment to identify promising solvent systems, followed by parallel screening of robust techniques such as slow evaporation, vapor diffusion, and anti-solvent addition. The compound's structural features—a planar core, a polar nitro group, and a flexible phenoxy substituent—suggest that solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane are excellent starting points, while non-polar alkanes are ideal anti-solvents. By carefully controlling the rate of supersaturation and minimizing impurities, researchers can reliably obtain high-quality crystals suitable for further analysis and development.

References

- Slow Evaporation Method. (n.d.).

- Antisolvent Crystallization. (n.d.). RM@Schools.

- Protein XRD Protocols - Crystallization of Proteins. (n.d.).

- Price, S. L., et al. (2015). Powder diffraction and crystal structure prediction identify four new coumarin polymorphs. Chemical Science.

- How to crystallize your sample. (2026, February 6). X-ray Core - KU Leuven.

- Guide for crystallization. (n.d.).

- Importance of O...N interaction between nitro groups in crystals. (2025, August 10).

- Goud, B. S., et al. (2004). Concomitant Polymorphism in 3-Acetylcoumarin: Role of Weak C−H···O and C−H···π Interactions. Crystal Growth & Design.

- Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.).

- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15). World Journal of Pharmaceutical Research.

- Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.

- Processes involving the use of antisolvent crystallization. (2006).

- Application of Anti-Solvent Crystallization for High-Purity Potash Production from K-Feldspar Leaching Solution. (2024, July 3). MDPI.

- Crystal Growth. (n.d.). Linac Coherent Light Source, Biology.

- Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20). Crystal Growth & Design.

- How to grow crystals for X-ray crystallography. (2024, October 16). IUCr.

- Sommer, R. D. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C.

- Military, J., et al. (2019). Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. ACS Omega.

- Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. (2022, December 26). MDPI.

- Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. (2019). PMC - PubMed Central.

- Importance of O⋯N interaction between nitro groups in crystals. (n.d.). RSC Publishing.

- Concomitant Polymorphism in 3-Acetylcoumarin: Role of Weak C-H‚‚‚O and C-H‚‚‚π Interactions. (2025, August 6).

- Determining the Solubility of 4-Chloro-6-methyl-3-nitrocoumarin: A Technical Guide for Researchers. (n.d.). Benchchem.

- Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds. (2018, January 27). MDPI.

- An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. (n.d.). PMC.

- How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora.

- Flow Crystalliz

- Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.

- What will be a good solvent for Coumarin and 7 Hydroxycoumarin? (2020, November 1).

- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (2022, November 15). Chemical Methodologies.

- Which is the best organic solvent for nitrophenol solubility and extraction? (2024, February 20).

- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. (2024, June 1). Crystal Growth & Design.

- Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. (n.d.). New Journal of Chemistry (RSC Publishing).

- 7-Hydroxy-4-methyl-8-nitrocoumarin. (n.d.). MedChemExpress.

- Process for the crystallization of nitro-aromatic compounds in nitric acid. (n.d.). Google Patents.

- Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. (n.d.). International Scientific Organization.

- A Technical Guide to the Physicochemical Properties of 4-Anilino-2H-chromen-2-one Derivatives. (n.d.). Benchchem.

- Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Deriv

- Synthesis and Structural Elucidation of P-stereogenic Coumarins. (2024, January 5). MDPI.

- 4-hydroxy-3-propyl-2H-chromen-2-one. (2025, May 20).

- Synthesis, crystal structures and photoluminescence of 7-(N,N'-diethylamino)

- A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022, May 4). Research and Reviews.

- Thiocoumarins: From the Synthesis to the Biological Applic

- Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. (2021, October 28). Semantic Scholar.

- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (n.d.). MDPI.

- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (n.d.).

- Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. (n.d.). Chemical Science (RSC Publishing).

Sources

- 1. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Importance of O⋯N interaction between nitro groups in crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Powder diffraction and crystal structure prediction identify four new coumarin polymorphs - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. How to crystallize your sample — X-ray Core [chem.kuleuven.be]

- 12. quora.com [quora.com]

- 13. vapourtec.com [vapourtec.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Slow Evaporation Method [people.chem.umass.edu]

- 20. unifr.ch [unifr.ch]

- 21. iucr.org [iucr.org]

Troubleshooting & Optimization

Technical Support Center: Coumarin Ether Synthesis Optimization

Mission Control: Reaction Kinetics & Selectivity

Status: Operational

Role: Senior Application Scientist

Objective: Minimize

Introduction: The Kinetic Bottleneck

You are likely here because your Williamson ether synthesis or Mitsunobu reaction on the coumarin scaffold is stalling. The coumarin ring system—specifically the 7-hydroxy and the ambident 4-hydroxy variants—presents unique steric and electronic challenges. Standard reflux conditions (Acetone/

This guide moves beyond "add heat and wait." We utilize microwave irradiation, phase-transfer catalysis (PTC), and solvent engineering to compress reaction times from hours to minutes.

Module 1: Energy Input Optimization (Thermal vs. Microwave)

Ticket #101: "My reaction takes 18+ hours in refluxing acetone."

Diagnosis:

You are limited by the boiling point of acetone (

Solution: Switch to Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation provides direct dielectric heating, causing rapid molecular rotation and ionic conduction. This eliminates the thermal lag of conductive heating.

Protocol Comparison: Thermal vs. Microwave

| Variable | Standard Thermal Protocol | Optimized Microwave Protocol |

| Solvent | Acetone or Acetonitrile | Ethanol, DMF, or Solvent-Free |

| Base | ||

| Temperature | Reflux ( | |

| Time | 6 – 24 Hours | 3 – 12 Minutes |

| Yield | 50 – 75% | 85 – 96% |

Step-by-Step MAOS Protocol:

-

Vessel: Use a dedicated 10mL or 30mL microwave pressure vial.

-

Loading: Charge with Hydroxycoumarin (1.0 eq), Alkyl Halide (1.2 eq), and

(2.0 eq). -

Solvent: Add minimal DMF (2-3 mL per mmol) or use Neat conditions (mix solids thoroughly, add 2 drops of water to aid coupling).

-

Irradiation: Set instrument to Dynamic Mode .

-

Target Temp:

[1] -

Hold Time: 5 minutes

-

Stirring: High

-

-

Workup: Pour into ice water. The ether usually precipitates immediately.

Expert Insight: If using 4-hydroxycoumarin, avoid excessive temperatures (

) in the microwave, as this promotes thermodynamic rearrangement to the C-alkylated product.

Module 2: Catalytic Acceleration (Phase Transfer & Additives)

Ticket #102: "I cannot use a microwave. How do I speed up thermal reflux?"

Diagnosis: The reaction is biphasic (solid base/liquid solvent) or the nucleophile is "naked" but poorly soluble. You need to increase the effective concentration of the active phenoxide anion.

Solution: Implement Phase Transfer Catalysis (PTC) or Finkelstein Activation .

Option A: Phase Transfer Catalysis (PTC)

Adding a quaternary ammonium salt (e.g., TBAB) shuttles the phenoxide anion into the organic phase, stripping away its hydration shell and making it hyper-nucleophilic.

-

Reagent: Tetrabutylammonium bromide (TBAB) or PEG-400 .

-

Loading: 5–10 mol%.

-

Effect: Reduces reflux time by 50–70%.[2] PEG-400 is particularly effective for coumarins as it acts as both solvent and catalyst, often enabling "green" aqueous synthesis.

Option B: Finkelstein Activation (The Iodide Trick)

If you are using an alkyl chloride or bromide , the leaving group ability is mediocre.

-

Additive: Potassium Iodide (KI) (10 mol%).

-

Mechanism: KI reacts with R-Cl to form R-I (in situ). Iodide is a better leaving group, accelerating the subsequent attack by the coumarin phenoxide.

Module 3: The Selectivity Trap (O- vs. C-Alkylation)

Ticket #103: "Reaction is fast, but I'm getting the wrong isomer (C-alkylated)."

Diagnosis: This is the classic 4-Hydroxycoumarin Ambident Nucleophile problem.

-

O-Alkylation (Kinetic Control): Attack via the oxygen (forming an ether).

-

C-Alkylation (Thermodynamic Control): Attack via the C3 carbon (forming a ketone/dione).

Troubleshooting Matrix:

| Factor | To Favor Ether (O-Alkyl) | To Favor C-Alkyl |

| Solvent | Polar Aprotic (DMF, Acetone, DMSO) | Protics (Water, Alcohols) or Non-polar |

| Base | "Hard" Bases ( | "Soft" Bases / High Temp |

| Leaving Group | Hard Electrophiles (Sulfonates, Tosylates) | Soft Electrophiles (Iodides) |

Visualizing the Pathway:

Caption: Divergent pathways for 4-hydroxycoumarin. To maximize ether synthesis, maintain kinetic control using hard bases and polar aprotic solvents.

Module 4: Workflow Visualization

How to choose your method based on lab constraints.

Caption: Decision tree for selecting the optimal synthesis method based on equipment availability and substrate reactivity.

References

-

Bogdal, D. (1998). "Coumarins: Fast Synthesis by Microwave Irradiation." Journal of Chemical Research. Link

-

Sashidhara, K. V., et al. (2012).[3][4] "Efficient and General Synthesis of 3-Aryl Coumarins Using Cyanuric Chloride." Synlett. Link

-

Koparde, V., et al. (2018).[5] "Microwave-assisted synthesis of coumarin-pyran derivatives." Arabian Journal of Chemistry. Link

-

Narayana, V., et al. (2012).[6] "SO4-2/SnO2-Catalyzed C3-alkylation and O-alkylation of 4-hydroxycoumarin." International Journal of Organic Chemistry. Link

-

BenchChem. (2025).[7][8] "Revolutionizing Coumarin Synthesis: A Comparative Analysis." BenchChem Technical Guides. Link

Sources

- 1. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. hakon-art.com [hakon-art.com]

- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry [arabjchem.org]

- 6. SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds [scirp.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Technical Support Center: Fluorinated Coumarin 1H NMR Interpretation

Introduction: The "Fluorine Ghost" in Your Spectrum

Welcome to the technical support hub for fluorinated heterocycles. If you are working with fluorinated coumarins (e.g., 6-fluorocoumarin, 3-trifluoromethylcoumarin), you have likely encountered a spectrum that looks "impossible"—multiplets are overly complex, integration values seem off, or splitting patterns defy standard

This is not an error in your sample preparation; it is the heteronuclear spin-spin coupling (

This guide provides the diagnostic logic and experimental protocols to resolve these ambiguities.

Module 1: Signal Splitting & Coupling Constants

Q: Why do my aromatic doublets look like quartets or broad multiplets?

Diagnosis: You are seeing Heteronuclear Coupling (

The "Meta-Coupling Trap":

The most common interpretation error in fluorinated aromatics is misidentifying the Meta-Fluorine coupling (

-

Standard H-H Meta coupling (

): 1–3 Hz (often unresolved). -

Fluorine-H Meta coupling (

): 5–8 Hz .

Impact: A proton meta to a fluorine atom can look like it has an ortho neighbor because the

Reference Table: Typical Coupling Constants in Fluorinated Aromatics

| Interaction Type | Notation | Typical Value (Hz) | Visual Effect on 1H NMR |

| Ortho H-F | 8.0 – 11.0 Hz | Large splitting; often wider than ortho H-H. | |

| Meta H-F | 5.0 – 8.0 Hz | The Danger Zone. Easily confused with ortho H-H coupling. | |

| Para H-F | 0 – 2.5 Hz | Slight broadening or small splitting. | |

| Geminal H-F | 45 – 55 Hz | Massive doublet (rare in aromatic coumarins, common in side chains). |

Technical Insight: In 6-fluorocoumarin, H5 (adjacent to F) and H7 (meta to F) will both show additional splitting. H5 will show a large

(~9 Hz) plus a small(meta to H7). H7 will show a (ortho to H8) plus a significant (~6 Hz).

Module 2: Regioisomer Determination (6-F vs. 7-F)

Q: I synthesized a fluorinated coumarin, but I can't confirm if the fluorine is at position 6 or 7. How do I distinguish them?

Diagnosis: 1D Proton NMR alone is often insufficient due to overlapping multiplets. Solution: Use HOESY (Heteronuclear Overhauser Effect Spectroscopy) .[3][4][5]

While NOESY detects protons close to protons, HOESY detects protons close to heteronuclei (Fluorine). This is the definitive "ruler" for measuring the distance between the F atom and specific protons.

Decision Logic: Distinguishing Isomers

-

Scenario A (6-Fluorocoumarin):

-

Fluorine is at C6.

-

HOESY Signal: Strong correlation between F6 and H5 (peri/ortho). Strong correlation between F6 and H7 .

-

Key Indicator: No interaction with H8.

-

-

Scenario B (7-Fluorocoumarin):

-

Fluorine is at C7.[6]

-

HOESY Signal: Strong correlation between F7 and H6 ; Strong correlation between F7 and H8 .

-

Key Indicator: No interaction with H5 (too distant).

-

Module 3: Experimental Protocols

Protocol A: The "Gold Standard" Verification ( Decoupling)

Use this when multiplets are uninterpretable.

Objective: Collapse all F-H coupling to simplify the spectrum back to a "standard" proton spectrum.

-

Tune the Probe: Ensure your probe is tuned to both

andngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Acquire Reference Spectrum: Run a standard 1H NMR (16 scans).

-

Set Decoupler:

-

Set the decoupling nucleus (usually dn or dec2) to 19F .[7]

-

Center Frequency (O2/dof): You must know the approximate shift of your fluorine. Run a quick 1D

NMR. If your F signal is at -110 ppm, set the decoupler offset to -110 ppm. -

Bandwidth: Fluorine spectra are wide (200+ ppm). Ensure your decoupling bandwidth covers your peaks. Use adiabatic decoupling (e.g., WALTZ-16 or GARP) if available.

-

-

Acquire Decoupled Spectrum: Run the experiment (

). -

Compare:

Protocol B: 1D HOESY

Use this for spatial proof of structure.

-

Pulse Sequence: Select HOESY1D (or vendor equivalent).

-

Excitation: Set the excitation pulse on the

channel. -

Mixing Time: Set mix to 300–500 ms . (Fluorine relaxation is fast; shorter mixing times than NOESY are often needed).

-

Observation: Observe on the

channel. -

Result: You will only see proton signals that are spatially close (< 5 Å) to the fluorine atoms.[3]

Visual Troubleshooting Workflows

Figure 1: The Interpretation Logic Flow

Caption: Step-by-step decision tree for analyzing complex multiplets in fluorinated samples.

Figure 2: Distinguishing Regioisomers (HOESY Logic)

Caption: Differentiating 6-F and 7-F coumarins using Through-Space (HOESY) correlations.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for J-coupling magnitudes).

-

Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison. [Link]

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

Sources

Technical Support Center: High-Purity Recrystallization of Nitrocoumarin Derivatives

Welcome to the Technical Support Center for the purification of nitrocoumarin derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds and require materials of the highest purity for their studies. Here, you will find in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, all grounded in established chemical principles and practical laboratory experience.

The Critical Role of Purity in Nitrocoumarin Research

Nitrocoumarins are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticoagulant, anticancer, and antimicrobial properties. The introduction of a nitro group onto the coumarin core can profoundly influence the molecule's electronic properties, solubility, and biological target interactions.[1][2][3] Consequently, the unequivocal determination of a compound's efficacy and safety profile is contingent on the purity of the material being tested. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, including nitrocoumarin derivatives, to a high degree of purity.[4]

Fundamentals of Recrystallization for Nitrocoumarin Derivatives

The principle of recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent.[5][6] An ideal solvent will dissolve the nitrocoumarin derivative completely at an elevated temperature but will have limited ability to dissolve it at lower temperatures. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or insoluble in the hot solvent. This allows for their separation from the desired compound as it crystallizes out of the solution upon cooling.

The presence of the electron-withdrawing nitro group makes most nitrocoumarin derivatives moderately polar compounds.[1] This polarity is a key factor in selecting an appropriate recrystallization solvent, based on the principle of "like dissolves like".[7]

Solvent Selection Guide for Nitrocoumarin Derivatives

The selection of a suitable solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should meet the following criteria:

-

High solubility at elevated temperatures and low solubility at room temperature: This ensures a good recovery of the purified compound.

-

Inertness: The solvent should not react with the nitrocoumarin derivative.

-

Appropriate boiling point: The boiling point should be high enough to allow for a sufficient solubility difference over a reasonable temperature range, but not so high that it is difficult to remove from the purified crystals.

-

Volatility: The solvent should be easily removable from the crystals after filtration.

-

Safety: The solvent should have low toxicity and flammability.

Single-Solvent Systems

For many nitrocoumarin derivatives, a single solvent can be effective. Due to their polarity, polar solvents are often a good starting point.

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes on Suitability for Nitrocoumarins |

| Ethanol | 78 | 24.5 | A versatile solvent for many coumarin derivatives. 3-Nitro-4-hydroxycoumarin has been successfully recrystallized from ethanol.[8] |

| Methanol | 65 | 32.7 | Similar to ethanol, but its lower boiling point may be advantageous for heat-sensitive compounds. |

| Acetone | 56 | 20.7 | A good solvent for many polar organic compounds, but its low boiling point can sometimes lead to rapid, less selective crystallization. |

| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent that can be effective for less polar nitrocoumarin derivatives. |

| Water | 100 | 80.1 | Generally a poor solvent for nitrocoumarins alone, but is an excellent anti-solvent in mixed systems. |

Mixed-Solvent Systems

When no single solvent meets all the ideal criteria, a mixed-solvent system is often employed.[9][10] This typically involves a "good" solvent in which the nitrocoumarin is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble.[9][10] The two solvents must be miscible.

Common Mixed-Solvent Pairs for Polar Organic Compounds:

-

Ethanol-Water

-

Methanol-Water

-

Acetone-Water

-

Dichloromethane-Hexane

A study on the recrystallization of simple coumarins found that aqueous methanol and aqueous ethanol were effective mixed-solvent systems.[5] For example, a 40% aqueous methanol solution gave a high recovery for coumarin, while 34% aqueous ethanol was optimal for 7-hydroxy-4-methyl coumarin.[5] This suggests that similar aqueous alcohol mixtures are a promising starting point for many nitrocoumarin derivatives.

Step-by-Step Recrystallization Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol describes the standard procedure for purifying a nitrocoumarin derivative using a single solvent.

-

Dissolution: Place the crude nitrocoumarin derivative in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.

-

Hot Filtration (if necessary): If insoluble impurities are present, they should be removed by filtering the hot solution through a pre-heated funnel with fluted filter paper. This step should be performed quickly to prevent premature crystallization.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

-

Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter funnel for a period, followed by further drying in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is for situations where a single solvent is not suitable.

-

Dissolution: Dissolve the crude nitrocoumarin derivative in the minimum amount of the hot "good" solvent.

-

Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.[9][12]

-

Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[12]

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

-

Crystal Collection, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using the cold mixed-solvent system to wash the crystals.

Troubleshooting Guide (Q&A Format)

Q1: My nitrocoumarin derivative "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent or if there is a high concentration of impurities.

-

Solution: Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent to lower the saturation point. Allow the solution to cool more slowly. If the problem persists, consider a different solvent or solvent system with a lower boiling point.[11]

Q2: No crystals have formed after cooling the solution, even in an ice bath. What went wrong?

A2: This is a common issue and can usually be resolved.

-

Cause 1: Too much solvent was used. The solution is not saturated.

-

Solution: Boil off some of the solvent to concentrate the solution and then allow it to cool again.[11]

-

-

Cause 2: The solution is supersaturated, but crystallization has not been initiated.

-

Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.

-

Solution 2 (Seeding): If you have a small amount of the pure compound, add a "seed crystal" to the solution to initiate crystallization.[11]

-

Q3: My yield is very low. How can I improve it?

A3: A low yield can be due to several factors.

-

Cause 1: Too much solvent was used. A significant amount of your compound remains dissolved in the mother liquor.

-

Solution: Before starting, perform small-scale solubility tests to determine the optimal amount of solvent. If you have already completed the recrystallization, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and cooling it again.

-

-

Cause 2: Premature crystallization during hot filtration.

-

Solution: Ensure your funnel and receiving flask are pre-heated. Use a slight excess of solvent before filtering and then boil it off before cooling.

-

-

Cause 3: The compound is significantly soluble in the cold solvent.

-

Solution: Ensure the solution is thoroughly chilled in an ice bath before filtration. Use only a minimal amount of ice-cold solvent for washing the crystals.

-

Q4: The recrystallized product is still colored, but I expect a colorless compound. How can I remove the colored impurities?

A4: Colored impurities are often highly polar.

-

Solution: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product. Boil the solution with the charcoal for a few minutes before filtering it through a fluted filter paper.

Frequently Asked Questions (FAQs)

Q: How do I choose between a single-solvent and a mixed-solvent system?

A: Always start by trying to find a suitable single solvent, as it is a simpler procedure. Only move to a mixed-solvent system if you cannot find a single solvent that provides a good balance of high solubility when hot and low solubility when cold.

Q: How does the position of the nitro group on the coumarin ring affect solvent choice?

A: The position of the nitro group, along with other substituents, will influence the overall polarity and crystal packing of the molecule. While general principles apply, the ideal solvent system may vary between different nitrocoumarin isomers. Empirical testing on a small scale is always recommended to find the optimal conditions for your specific derivative.

Q: Can I use recrystallization to separate a mixture of nitrocoumarin isomers?

A: It is sometimes possible, in a process called fractional crystallization. This relies on differences in the solubility of the isomers in a particular solvent system. However, this can be a challenging and inefficient method. Chromatographic techniques like column chromatography are often more effective for separating isomers.

Q: What is an "anti-solvent crystallization" and how does it relate to the mixed-solvent method?

A: Anti-solvent crystallization is essentially the same as the mixed-solvent method. The term "anti-solvent" is often used to emphasize the role of the "bad" solvent in inducing precipitation of the dissolved compound.[13][14][15] This technique is particularly useful for compounds that are highly soluble in a particular solvent at room temperature, making cooling crystallization ineffective.[16][17]

Visualizing the Recrystallization Workflow

Single-Solvent Recrystallization Workflow

Caption: Workflow for single-solvent recrystallization.

Mixed-Solvent Recrystallization Workflow

Caption: Workflow for mixed-solvent recrystallization.

References

-

AussieHxC, et al. (2023, February 19). Go-to recrystallization solvent mixtures. Reddit. [Link]

- Gilbert, J. C., & Martin, S. F. (n.d.). Recrystallization. In Experimental Organic Chemistry: A Miniscale and Microscale Approach (6th ed.).

-

University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

- Naveen, S., et al. (2006). Crystal Structure of 3-Nitro-4-hydroxycoumarin. Analytical Sciences, 22(3), x255-x256.

-

MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

-

LibreTexts Chemistry. (2022, April 7). 3.3F: Mixed Solvents. [Link]

- (n.d.).

-

LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]

- Prahadeesh, N., & Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1).

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

- Choi, S., et al. (1997). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide.

- (n.d.).

- Thorat, A. A., et al. (2013). "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". International Journal of Pharmaceutical Sciences and Research, 4(9), 3345-3353.

-

Kandhita Febriani, A. (2020, March 7). What is the best solvent to recrystillize a polar coumarin? ResearchGate. [Link]

- Kumar, S. S., et al. (2014). Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound. Advances in Chemical Engineering and Science, 4(3), 329-334.

-

APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

-

Siadati, S. A. (2021, December 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

-

Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

- (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.

- Choi, S., et al. (1997). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon.

- (2017, July 14). The preparation method of 6 Hydroxycoumarins.

- Thorat, A. A., et al. (2013). Anti-solvent Crystallization of Poorly Water Soluble Drugs.

- Kumar, A., et al. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives.

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.

-

Technobis Crystallization Systems. (2023, November 1). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. [Link]

-

University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

- Nitroglycerin Aktiebolaget. (1959, February 17). Method of crystallizing nitro products.

- Chen, J., et al. (2018). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. The Journal of Chemical Thermodynamics, 122, 127-133.

- BenchChem. (2025). Metal-Free Synthesis of 3-Nitrocoumarins: A Technical Guide.

- Hossain, M. A., et al. (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. New Journal of Chemistry, 47(34), 16044-16056.

- Li, Y., et al. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. RSC Advances, 12(18), 11163-11179.

- Sharma, P., & Sekar, N. (2024). Theoretical investigation of substitution effect on the sixth and seventh positions of coumarin derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 304, 123373.

- Wang, Y., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(5), 1533.

- Wang, L., et al. (2016). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 98, 203-211.

- Dai, Y., et al. (2021).

Sources

- 1. svedbergopen.com [svedbergopen.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. physics.emu.edu.tr [physics.emu.edu.tr]

- 5. old.rrjournals.com [old.rrjournals.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. rubingroup.org [rubingroup.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. ijprajournal.com [ijprajournal.com]

- 14. ijcea.org [ijcea.org]

- 15. Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mt.com [mt.com]

- 17. youtube.com [youtube.com]

Validation & Comparative

Technical Guide: SAR & Performance of 4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one

This guide provides an in-depth technical analysis of 4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one , a specialized nitrocoumarin derivative. This compound represents a strategic optimization of the 3-nitrocoumarin scaffold, primarily investigated for its potent antitubercular and anticancer properties.

The following analysis synthesizes data from structure-activity relationship (SAR) studies of 4-aryloxy-3-nitrocoumarins, highlighting the specific impact of the 3-fluorine substituent on pharmacokinetics and binding affinity.

Executive Summary & Compound Profile

Compound: this compound

Class: 3-Nitrocoumarin / 4-Aryloxycoumarin Derivative

Primary Application: Antimycobacterial (Targeting M. tuberculosis), Antineoplastic

Mechanism of Action: Bioreductive activation (Nitro

The "Fluorine Effect" in Optimization

This specific analog incorporates a fluorine atom at the meta (3) position of the phenoxy ring. In medicinal chemistry, this modification is non-trivial and serves three critical functions compared to the unsubstituted parent:

-

Metabolic Blockade: Fluorine blocks metabolic oxidation at the vulnerable C3 position of the phenyl ring, extending half-life (

). -

Lipophilicity Modulation: Increases

, enhancing permeability through the waxy mycolic acid cell wall of Mycobacterium tuberculosis. -

Electronic Tuning: The electron-withdrawing nature of fluorine alters the electron density of the ether linkage, potentially influencing the reactivity of the Michael acceptor system at the coumarin core.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this molecule is governed by a strict pharmacophore. The SAR can be deconstructed into three distinct zones:

Zone A: The Warhead (C-3 Nitro Group)

-

Requirement: Essential.

-

Function: The 3-nitro group acts as a bioreductive switch. In hypoxic environments (typical of granulomas in TB or solid tumors), nitroreductase enzymes reduce this group.

-

SAR Rule: Replacement with electron-donating groups (e.g.,

,

Zone B: The Linker (C-4 Aryloxy Bridge)

-

Requirement: Flexible but sterically defined.

-

Function: The ether oxygen provides a "kink" that orients the pendant phenyl ring into a hydrophobic pocket of the target enzyme (e.g., DprE1 or similar reductases).

-

SAR Rule: Direct aryl attachment (biphenyls) often lowers activity compared to the aryloxy (-O-Ar) or amino (-NH-Ar) linkers due to loss of conformational freedom.

Zone C: The Distal Ring (3-Fluorophenoxy)

-

Requirement: Lipophilic and electronically optimized.

-

Function: The 3-fluorine atom creates a specific dipole.

-

SAR Comparison:

-

Unsubstituted (H): Moderate activity, faster metabolism.

-

4-Fluoro (Para): High activity, but sterically distinct.

-